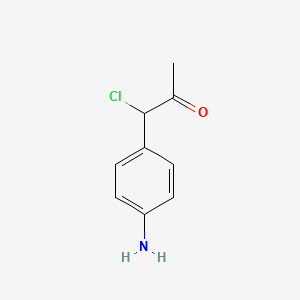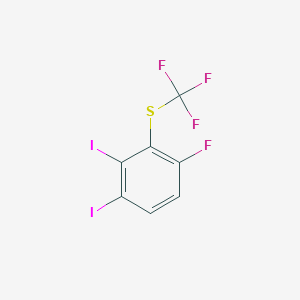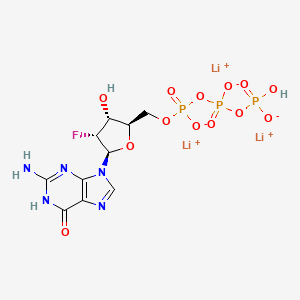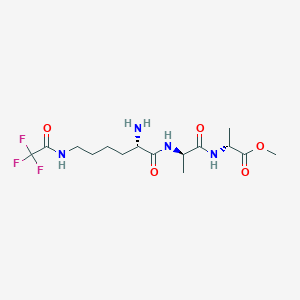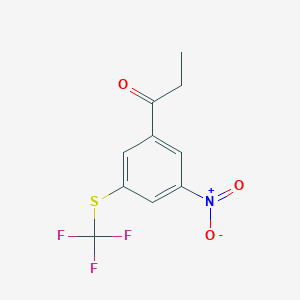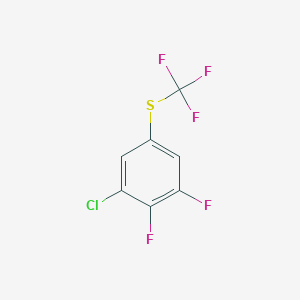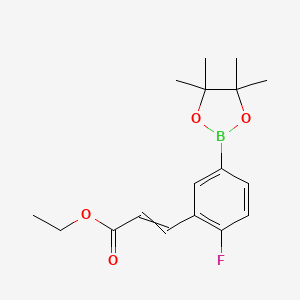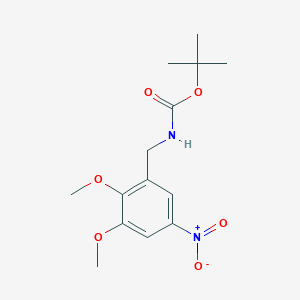
1-Bromo-3-(4-bromo-3-chlorophenyl)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-3-(4-bromo-3-chlorophenyl)propan-2-one is an organic compound with the molecular formula C9H7Br2ClO It is a brominated ketone that features both bromine and chlorine atoms attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-3-(4-bromo-3-chlorophenyl)propan-2-one can be synthesized through the bromination of 3-chlorophenylpropan-2-one. The reaction typically involves the addition of bromine to 3-chlorophenylpropan-2-one in the presence of a solvent and a catalyst. For example, a reaction mixture containing 33.7 grams of 3-chlorophenylpropan-2-one, 16.8 grams of liquid bromine, 50.0 grams of solvent, and 0.75 grams of catalyst is stirred at 15°C for 2.5 hours .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis procedures while ensuring proper handling and safety measures due to the reactive nature of bromine and the potential hazards associated with the compound.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-3-(4-bromo-3-chlorophenyl)propan-2-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles.
Reduction Reactions: The carbonyl group can be reduced to form alcohols.
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products Formed
Substitution Reactions: Products include substituted phenylpropanones.
Reduction Reactions: Products include alcohols.
Oxidation Reactions: Products include carboxylic acids and other oxidized derivatives.
Scientific Research Applications
1-Bromo-3-(4-bromo-3-chlorophenyl)propan-2-one has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.
Medicinal Chemistry: The compound is a key intermediate in the synthesis of pharmaceutical agents.
Material Science: It is used in the preparation of polymer nanoparticles for drug delivery systems
Mechanism of Action
The mechanism of action of 1-Bromo-3-(4-bromo-3-chlorophenyl)propan-2-one involves its reactivity with nucleophiles and electrophiles. The bromine atoms and the carbonyl group are the primary reactive sites. The compound can form covalent bonds with nucleophiles, leading to the formation of substituted products. Additionally, the carbonyl group can participate in various reactions, including reductions and oxidations, to form different functional groups.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-1-(3-chlorophenyl)propan-1-one: Similar in structure but with different bromine and chlorine positions.
1-Bromo-3-phenylpropane: Lacks the chlorine atom and has a different reactivity profile.
Properties
Molecular Formula |
C9H7Br2ClO |
|---|---|
Molecular Weight |
326.41 g/mol |
IUPAC Name |
1-bromo-3-(4-bromo-3-chlorophenyl)propan-2-one |
InChI |
InChI=1S/C9H7Br2ClO/c10-5-7(13)3-6-1-2-8(11)9(12)4-6/h1-2,4H,3,5H2 |
InChI Key |
ZTXZDOGQPRVMFQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CC(=O)CBr)Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


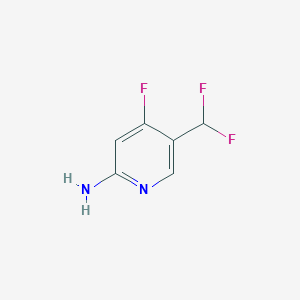
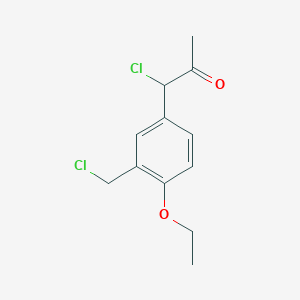
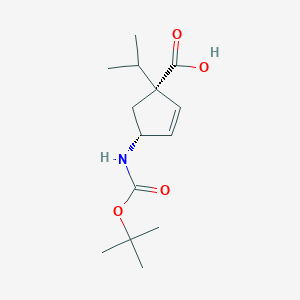
![2-[5-(3-chlorophenyl)-1H-1,2,3,4-tetrazol-1-yl]-1-cyclohexylethan-1-ol](/img/structure/B14048122.png)
![Methyl 2-((1R,3R,3''R,5R,5'R,7R)-dispiro[adamantane-2,3'-[1,2,4]trioxolane-5',1''-cyclohexan]-3''-YL)acetate](/img/structure/B14048123.png)
